molecular formula C15H13NO B1596085 5-methoxy-2-phenyl-1H-indole CAS No. 5883-96-5

5-methoxy-2-phenyl-1H-indole

Cat. No.: B1596085
CAS No.: 5883-96-5
M. Wt: 223.27 g/mol
InChI Key: XLYAWBZMLNSOBU-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a methoxy group at the fifth position and a phenyl group at the second position on the indole ring. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Cyclization of 2-Phenylhydrazine with 5-Methoxy-2-nitrobenzaldehyde

One common synthetic route involves the condensation of 2-phenylhydrazine with 5-methoxy-2-nitrobenzaldehyde under acidic conditions. This process proceeds via:

  • Formation of a hydrazone intermediate.
  • Acid-catalyzed cyclization to close the indole ring.

This method is practical for laboratory-scale synthesis and can be adapted for industrial production with optimization such as continuous flow reactors and purification steps to improve yield and purity.

Fischer Indole Synthesis Using Phenylhydrazine and Ketones

The Fischer indole synthesis is a classical and widely used method for preparing 2-substituted indoles, including 5-methoxy-2-phenyl-1H-indole derivatives. The procedure involves:

  • Reacting phenylhydrazine with an appropriate ketone in acidic media (e.g., 50% acetic acid).
  • Heating the mixture in the presence of polyphosphoric acid to promote cyclization.
  • Isolation of the indole product by precipitation and recrystallization.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages Limitations
Cyclization of hydrazine and nitrobenzaldehyde 2-Phenylhydrazine, 5-methoxy-2-nitrobenzaldehyde Acid-catalyzed cyclization Acidic medium, heating Straightforward, good yields Requires nitrobenzaldehyde precursor
Fischer Indole Synthesis Phenylhydrazine, substituted ketones Acid-catalyzed ring closure Acetic acid, polyphosphoric acid, heating Simple, versatile for 2-substitution Multi-step if substituents introduced later
Transition Metal Catalysis 5-Methoxyindole derivatives, aryl halides Pd-catalyzed coupling/cyclization Catalysts, inert atmosphere Regioselective, functional group tolerant Requires catalysts, complex setup
Industrial Continuous Flow Adapted from above methods Continuous flow synthesis Controlled flow reactors Scalable, efficient Requires process optimization

Detailed Research Findings

  • The Fischer indole synthesis remains the most practical and widely used method for synthesizing 2-substituted indoles like this compound due to its operational simplicity and good yields.

  • Substituents on the indole ring, such as the 5-methoxy group, can influence both the reactivity during synthesis and the biological activity of the final compound, necessitating careful selection of starting materials and reaction conditions.

  • Recent studies emphasize the importance of optimizing reaction parameters such as acid concentration, temperature, and reaction time to maximize yield and minimize side products during cyclization steps.

  • Molecular docking and biological activity assays of 2-arylindoles, including 5-methoxy derivatives, highlight the relevance of synthetic accessibility for pharmaceutical research, further driving improvements in preparation methods.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound’s indole core and methoxy group enable regioselective electrophilic substitutions. The methoxy group at C5 activates the benzene ring, while the phenyl group at C2 directs incoming electrophiles to specific positions.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsPosition(s) AffectedMajor ProductsSource
Bromination Br₂ in CHCl₃ or NBS in DCMC7 (primary)7-Bromo-5-methoxy-2-phenyl-1H-indole
Nitration HNO₃ in H₂SO₄C4/C6 (minor)4-Nitro- or 6-nitro derivatives
Formylation Vilsmeier-Haack (POCl₃, DMF)C33-Formyl-5-methoxy-2-phenyl-1H-indole
Acylation Friedel-Crafts (AcCl, AlCl₃)C77-Acetyl derivatives

Mechanistic Insights :

  • The methoxy group enhances electron density at C7, making it the preferred site for electrophiles like bromine .

  • Steric hindrance from the C2 phenyl group limits reactivity at C3, except under strong directing conditions (e.g., Vilsmeier-Haack) .

Oxidation and Reduction

The indole skeleton undergoes redox transformations at the pyrrole ring or substituents.

Oxidation Reactions

Oxidizing AgentConditionsProductApplicationSource
KMnO₄Acidic aqueous mediaIndole-2,3-dione derivativesSynthesis of bioactive compounds
DDQCH₂Cl₂, refluxOxidative dimerization at C3Polycyclic indole frameworks

Reduction Reactions

Reducing AgentConditionsProductOutcomeSource
LiAlH₄Dry THF, 0°CPartial reduction of the indole ringTetrahydroindole derivatives
H₂/Pd-CEthanol, RTHydrogenolysis of methoxy group5-Hydroxy-2-phenylindole

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at halogenated positions.

Heck Coupling

  • Substrate : 7-Bromo-5-methoxy-2-phenyl-1H-indole

  • Conditions : Pd(OAc)₂, PPh₃, KOAc, DMF, 80°C

  • Olefin Partners : Styrene, acrylates

  • Product : 7-Styryl/acryloyl derivatives (yield: 85–92%) .

Suzuki-Miyaura Coupling

  • Substrate : 3-Iodo-5-methoxy-2-phenyl-1H-indole

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

  • Boron Partners : Arylboronic acids

  • Product : 3-Aryl derivatives (yield: 75–88%) .

Methoxy Group Manipulation

  • Demethylation : BBr₃ in CH₂Cl₂ yields 5-hydroxy-2-phenylindole, a precursor for further O-alkylation/acylation .

  • Nucleophilic Aromatic Substitution : Methoxy displacement by amines under high-temperature conditions .

Phenyl Group Reactivity

  • Ortho-Directed Metallation : LDA/THF at −78°C generates a lithium intermediate for formylation or silylation .

Photochemical and Thermal Reactions

  • [4+2] Cycloaddition : Under UV light, reacts with dienophiles (e.g., maleic anhydride) to form tricyclic compounds .

  • Thermal Rearrangement : Heating in DMF induces C2-phenyl migration, forming 5-methoxy-1-phenylindole isomers .

Scientific Research Applications

Biological Activities

5-Methoxy-2-phenyl-1H-indole exhibits a broad spectrum of biological activities, making it a focal point for research in pharmacology:

  • Antiviral Activity : Studies indicate that this compound can inhibit viral replication mechanisms, showing potential against various viral strains.
  • Anti-inflammatory Properties : It modulates inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Effects : Preliminary research suggests that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
  • Antimicrobial Activity : The compound has demonstrated efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Antioxidant Activity : Its significant antioxidant properties may protect cells from oxidative stress, contributing to its therapeutic potential in neurodegenerative diseases .

Medicinal Chemistry

This compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it valuable in drug discovery. Research has focused on developing derivatives that enhance its efficacy against specific diseases.

Neuroprotective Studies

Recent studies have explored derivatives of this compound for neuroprotective effects. For instance, modifications have shown strong neuroprotection against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

  • Synthesis of Dyes and Pigments : Its derivatives are employed in formulating specialty chemicals and agrochemicals.
  • Building Blocks in Organic Synthesis : The compound serves as an essential intermediate for synthesizing more complex indole derivatives used across various chemical industries .

Mechanism of Action

The mechanism of action of 5-methoxy-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

    5-Methoxyindole: Lacks the phenyl group at the second position.

    2-Phenylindole: Lacks the methoxy group at the fifth position.

    5-Methoxy-2-methylindole: Has a methyl group instead of a phenyl group at the second position.

Uniqueness: 5-Methoxy-2-phenyl-1H-indole is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

5-Methoxy-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an indole derivative characterized by a methoxy group at the 5-position and a phenyl group at the 2-position. The synthesis typically involves reactions with phenylhydrazine and acetophenone under acidic conditions, yielding the indole structure through cyclization processes .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. It acts as a tubulin polymerization inhibitor , which is crucial for cancer cell division. In studies, it was shown to arrest HeLa cells in the G2/M phase of the cell cycle, leading to significant cytotoxicity (IC50 values ranging from 7 nM to 15 nM) against various cancer cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
HeLa7Tubulin polymerization inhibition
MCF-715Cell cycle arrest
NCI/ADR-RES10P-glycoprotein inhibition

Antimicrobial Effects

The compound also exhibits antimicrobial properties. Its effectiveness was assessed against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated that it has substantial activity against these pathogens, with specific compounds derived from it showing MIC values as low as 3.91 µg/mL against Bacillus cereus .

Table 2: Antimicrobial Activity of Derivatives of this compound

MicroorganismCompound TestedDIZ (mm)MIC (µg/mL)
Staphylococcus aureus5-methoxy derivative213.91
Escherichia coli5-methoxy derivative19Not specified
Candida albicans5-methoxy derivative25Not specified

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. The inhibition rates were reported to be over 60% in certain assays .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of indole derivatives, including this compound:

  • Cancer Treatment : In a mouse xenograft model, compounds related to this indole demonstrated significant tumor growth inhibition, suggesting potential for development as cancer therapeutics .
  • Antimicrobial Screening : A series of derivatives were tested for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) method. Compounds exhibited varying degrees of effectiveness against multiple bacterial strains .
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions between synthesized derivatives and target proteins involved in inflammation and cancer pathways, supporting their role as potential drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methoxy-2-phenyl-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves functionalization of the indole core. A common method includes:

  • Step 1 : Methoxylation of a precursor indole derivative using reagents like triphenylphosphine-carbon tetrachloride in acetonitrile.
  • Step 2 : Introduction of the phenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
  • Optimization : Reaction temperature (e.g., 30–80°C), solvent polarity, and catalyst loading are systematically varied. For example, catalytic reduction steps may require hydrogen pressure adjustments (1–3 atm) to improve yield.

Q. How is the structure of this compound validated experimentally?

Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed. SHELXTL software refines bond lengths (mean C–C: 0.003 Å) and angles, with R-factors < 0.05 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show coupling patterns (e.g., J = 8.6 Hz for para-substituted phenyl) .
    • IR : Stretching vibrations for N–H (3431 cm⁻¹) and C–O (1204 cm⁻¹) confirm functional groups .

Key Metrics :

TechniqueParametersExample Data
SC-XRDR-factor0.046
¹³C NMRδ (C=O)160.1 ppm

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be resolved?

Case Example : If NMR suggests rotational isomerism but XRD shows a single conformer:

  • Dynamic NMR Analysis : Variable-temperature ¹H NMR (e.g., 25–100°C) identifies coalescence temperatures, confirming energy barriers for rotation .
  • DFT Calculations : Gaussian or ORCA software calculates optimized geometries and compares them with XRD data. Discrepancies >0.1 Å in bond lengths may indicate crystal packing effects .

Resolution Workflow :

Validate crystallographic data with PLATON/ADDSYM to check for missed symmetry .

Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) .

Q. What strategies mitigate low yield in cross-coupling reactions for phenyl group introduction?

Methodological Adjustments :

  • Catalyst Screening : Pd(OAc)₂ vs. PdCl₂(dppf) may improve turnover (e.g., from 50% to 72%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl boronic acids.
  • Additives : K₃PO₄ or Cs₂CO₃ reduces side reactions by stabilizing intermediates .

Data-Driven Optimization :

ParameterVariation RangeOptimal Value
Temperature60–100°C80°C
CatalystPd(OAc)₂ vs. PdCl₂(dppf)Pd(OAc)₂

Q. How are electronic properties of this compound modeled for drug design?

Computational Approaches :

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates HOMO-LUMO gaps (e.g., 4.2 eV), predicting redox activity .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., serotonin receptors), with binding energies < −7 kcal/mol indicating high affinity.

Table : Electronic Properties

PropertyValue (DFT)Relevance
HOMO (eV)−5.8Electrophilic sites
LUMO (eV)−1.6Nucleophilic reactivity

Q. How to address challenges in crystallizing this compound derivatives?

Crystallization Protocols :

  • Solvent Pairing : Use ethanol/water (3:1) for slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds to induce growth .
  • Temperature Gradients : Cool from 50°C to 4°C over 48 hours to avoid amorphous precipitates .

Case Study :

  • Failure Mode : Rapid cooling → amorphous solid.
  • Fix : Gradual cooling (2°C/hour) yields diffraction-quality crystals .

Q. What analytical methods validate purity in multi-step syntheses?

Comprehensive Workflow :

HPLC-DAD/MS : Retention time matching and mass spectra (e.g., m/z 265.1 [M+H]⁺) confirm identity .

Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values.

TGA-DSC : Melting point (e.g., 115–120°C) and decomposition profiles verify thermal stability .

Quality Control Metrics :

MethodAcceptable Criteria
HPLCPurity ≥98%
EAΔ% < 0.3

Properties

IUPAC Name

5-methoxy-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYAWBZMLNSOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303551
Record name 5-methoxy-2-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5883-96-5
Record name 5883-96-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-PHENYLINDOLE
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Synthesis routes and methods I

Procedure details

A 500 mL round-bottom flask equipped with a stirrer bar was charged with (E)-4-methoxy-N-(1-phenylethylidene)aniline (50 mmol, 11.3 g), Pd(OAc)2 (0.56 g, 2.5 mmol, 5 mol %) and Cu(OAc)2 (18.2 g, 100 mmol, 2 equiv). The flask was evacuated and refilled with N2 for three times, followed by addition of DMSO (250 mL). The flask was sealed with a glass stopper and then the reaction mixture was stirred at 40° C. for 48 h. Upon cooling to room temperature, the reaction mixture was diluted with 150 mL of ethyl acetate and filtered through a pad of silica gel using 100 mL of ethyl acetate as additional eluent. The filtrate was washed with water (3×250 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by recrystallization (EtOAc/hexane) to afford the title compound as an off-white solid (9.7 g, 87%). The product showed the same degree of analytical purity compared with that obtained by a small-scale reaction.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
18.2 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

Pd(OAc)2 (0.031 g, 0.136 mmol) was added to a solution of 5-methoxy-1H-indole (0.2 g, 1.359 m mol) and phenylboronic acid (0.249 g, 2.038 mmol) in acetic acid (2 mL) followed by copper (II) acetate (0.025 g, 0.138 mmol), and the mixture was stirred at 25° C. for 2 h under oxygen atmosphere. Insoluble solids were filtered off, and filtrate was concentrated. Residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over sodium sulphate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography using 10% ethyl acetate in hexane to afford title compound (0.08 g, 24%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 11.3 (s, 1H), 7.82 (d, J=7.2 Hz, 2H), 7.44 (t, J=7.2 Hz, 2H), 7.32-7.26 (m, 2H), 7.02 (d, J=2.4 Hz 1H), 6.81 (d, J=1.2 Hz, 1H), 6.74 (dd, J1=2.4 Hz, J2=8.8 Hz, 1H) 3.78 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.031 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step Two
Yield
24%

Retrosynthesis Analysis

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